molecular formula C8H14O3 B1296286 5-Oxooctanoic acid CAS No. 3637-14-7

5-Oxooctanoic acid

Cat. No.: B1296286
CAS No.: 3637-14-7
M. Wt: 158.19 g/mol
InChI Key: OHGVWVVPDOAZSH-UHFFFAOYSA-N
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Description

5-Oxooctanoic acid, also known as 5-ketocaprylic acid, is an organic compound with the molecular formula C8H14O3. It is a medium-chain fatty acid characterized by the presence of a ketone group at the fifth carbon atom. This compound is a colorless liquid with a distinctive odor and is relatively insoluble in water but soluble in organic solvents such as ethanol and ether .

Scientific Research Applications

5-Oxooctanoic acid has a wide range of applications in scientific research:

Safety and Hazards

5-Oxooctanoic acid may be harmful if inhaled, causing respiratory tract irritation . It may also be harmful if absorbed through the skin, causing skin irritation . It may cause eye irritation and may be harmful if swallowed . In case of contact, it is recommended to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

5-Oxooctanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acyl-CoA dehydrogenase, which catalyzes the initial step in the mitochondrial fatty acid β-oxidation pathway. This interaction involves the dehydrogenation of this compound, leading to the formation of a double bond between the β and γ carbon atoms .

Additionally, this compound is involved in the enzymatic oxidative cascade for the oxofunctionalization of fatty acids. This process is facilitated by enzymes such as P450 monooxygenase from Sphingomonas paucimobilis, which uses hydrogen peroxide to oxidize fatty acids .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the cellular lipid profile. This compound also impacts cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinases and phosphatases .

In terms of cellular metabolism, this compound serves as a substrate for β-oxidation, providing energy for cellular processes. Its metabolism generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to specific enzymes, such as acyl-CoA dehydrogenase, and undergoes dehydrogenation. This binding interaction is crucial for the initiation of the β-oxidation pathway, which is essential for the breakdown of fatty acids to produce energy .

Furthermore, this compound can act as an inhibitor or activator of certain enzymes, depending on the cellular context. For example, it may inhibit the activity of enzymes involved in fatty acid synthesis, thereby regulating lipid homeostasis within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat .

Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function. For instance, continuous treatment with this compound may result in changes in gene expression patterns and metabolic flux, ultimately affecting cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance fatty acid metabolism and energy production without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and oxidative stress .

Threshold effects have been observed in studies where a certain dosage level must be reached before noticeable physiological changes occur. For example, a minimum concentration of this compound is required to activate specific metabolic pathways, while higher concentrations may lead to enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation pathway. In this pathway, this compound undergoes dehydrogenation by acyl-CoA dehydrogenase, followed by hydration, oxidation, and thiolysis to produce acetyl-CoA . This acetyl-CoA then enters the citric acid cycle, contributing to the production of ATP .

Additionally, this compound can participate in the synthesis of ketone bodies, which serve as alternative energy sources during periods of fasting or low carbohydrate intake .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . For instance, fatty acid transport proteins may assist in the uptake of this compound into cells, where it can be utilized for metabolic processes .

The localization and accumulation of this compound within cells are influenced by its hydrophobic nature. This compound tends to accumulate in lipid-rich compartments, such as lipid droplets and membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it participates in the β-oxidation pathway . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle .

In addition to the mitochondria, this compound may also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it can influence lipid metabolism and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxooctanoic acid can be synthesized through various methods. One common approach involves the oxidation of octanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 5-oxooctanoyl chloride, which is prepared by reacting octanoyl chloride with a suitable oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of octanoic acid using environmentally friendly oxidizing agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Oxooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-oxooctanoic acid involves its interaction with various molecular targets and pathways. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The ketone group at the fifth carbon atom plays a crucial role in its metabolic pathway, influencing its reactivity and interactions with enzymes .

Comparison with Similar Compounds

    5-Oxohexanoic acid: A shorter-chain analog with similar chemical properties.

    Octanoic acid: Lacks the ketone group but shares the same carbon chain length.

    5-Ketocaprylic acid: Another name for 5-oxooctanoic acid

Uniqueness: this compound is unique due to the presence of the ketone group at the fifth carbon atom, which imparts distinct chemical reactivity and metabolic properties compared to its analogs. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-4-7(9)5-3-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGVWVVPDOAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189893
Record name 5-Oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Fruity aroma with musky undertones
Record name 5-Oxooctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 5-Oxooctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3637-14-7
Record name 5-Oxooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3637-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OXOOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID3A8OXKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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